1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 446829-40-9
VCID: VC21295458
InChI: InChI=1S/C12H11NO2/c14-12(15)7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2,(H,14,15)
SMILES: C1CC2=C(C1)NC3=C2C=C(C=C3)C(=O)O
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid

CAS No.: 446829-40-9

Cat. No.: VC21295458

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid - 446829-40-9

Specification

CAS No. 446829-40-9
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid
Standard InChI InChI=1S/C12H11NO2/c14-12(15)7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2,(H,14,15)
Standard InChI Key HTKITKAJVLQHNT-UHFFFAOYSA-N
SMILES C1CC2=C(C1)NC3=C2C=C(C=C3)C(=O)O
Canonical SMILES C1CC2=C(C1)NC3=C2C=C(C=C3)C(=O)O

Introduction

Chemical Structure and Properties

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid possesses a complex heterocyclic structure characterized by an indole skeleton fused with a partially saturated cyclopentane ring, with a carboxylic acid group at position 7. The compound belongs to the broader family of cyclopenta[b]indoles, which represent important scaffolds in medicinal chemistry.

The core structure consists of a benzene ring fused to a pyrrole ring (forming the indole portion), which is further fused to a cyclopentane ring in a partially saturated state. The carboxylic acid group at position 7 is located on the benzene portion of the indole system, distinguishing it from other analogs such as 1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid .

Based on structural analysis and comparison with similar compounds like 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, the target compound would have a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of approximately 215 g/mol . The compound's structure features several key functional groups that contribute to its chemical properties, including the indole N-H, which can serve as a hydrogen bond donor, and the carboxylic acid group, which can participate in hydrogen bonding interactions as both a donor and acceptor.

The physicochemical properties of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid can be predicted based on its structural features and comparison with related compounds. These properties are summarized in Table 1.

Table 1. Predicted Physicochemical Properties of 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid

PropertyPredicted ValueBasis for Prediction
Molecular Weight215.25 g/molBased on molecular formula C₁₃H₁₁NO₂
LogP2.3-2.8Estimated from similar indole derivatives
pKa~4.5 (carboxylic acid)Typical for aromatic carboxylic acids
UV Absorption280-290 nmCharacteristic of indole chromophore
Melting Point180-220°CBased on related compounds
Hydrogen Bond Donors2 (N-H, COOH)From structural analysis
Hydrogen Bond Acceptors3 (N, C=O, OH)From structural analysis

The presence of both hydrophobic (indole and cyclopentane) and hydrophilic (carboxylic acid) moieties in the molecule suggests amphiphilic properties, which could influence its solubility characteristics and interactions with biological systems. Like other indole derivatives, it would likely exhibit limited water solubility but be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Structural Analysis and Conformational Properties

Chemical Reactivity and Transformations

Reaction Profile

The chemical reactivity of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid is governed by its functional groups and structural features. The compound contains several reactive sites that can participate in various chemical transformations, making it a versatile building block for synthetic chemistry.

The carboxylic acid group at position 7 represents a key reactive site that can undergo typical carboxylic acid reactions. These include esterification with alcohols to form esters, amidation with amines to form amides, reduction to alcohols or aldehydes using appropriate reducing agents, and decarboxylation under certain conditions .

The indole N-H represents another important reactive site, capable of participating in substitution reactions. As described for related compounds, the nitrogen of the heterocyclic ring can undergo various modifications including "N-alkylation, N-acylation, or N-oxidation" . These reactions can significantly alter the compound's physicochemical properties and potential biological activities.

The aromatic system of the indole can participate in electrophilic aromatic substitution reactions, although the presence of the carboxylic acid group at position 7 would influence the regioselectivity of such reactions. According to information on similar compounds, "if there are substituents on the indole ring, you can perform electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation, to introduce new substituents onto the aromatic ring" .

The partially saturated cyclopentane ring can undergo reactions typical of cycloalkanes, including oxidation to introduce additional functionality and ring-opening reactions under strong conditions. As noted for related compounds, "the tetrahydrocyclopenta[b]indole ring can undergo ring-opening reactions, such as cleavage with strong acids or bases, which can lead to the formation of different compounds" .

Major Transformations

Based on the reactivity patterns of related tetrahydrocyclopenta[b]indole derivatives, several important transformations can be anticipated for 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid. These transformations, along with potential applications, are summarized in Table 2.

Table 2. Key Chemical Transformations of 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid

TransformationReagentsExpected ProductsPotential Applications
EsterificationROH, H₂SO₄ or SOCl₂ followed by ROH7-carboxylic acid estersProdrugs, synthetic intermediates
Amidation1. SOCl₂ or (COCl)₂ 2. R-NH₂7-carboxamide derivativesEnhanced bioavailability, peptidomimetics
ReductionLiAlH₄ or NaBH₄7-hydroxymethyl derivativesAlcohol functionalization, hydrogen bonding studies
N-AlkylationR-X, Base (NaH, K₂CO₃)N-alkylated derivativesModification of pharmacological properties
DecarboxylationHeat, Cu catalyst1,2,3,4-tetrahydrocyclopenta[b]indoleStructure-activity relationship studies
OxidationKMnO₄, CrO₃Oxidized ring derivativesIntroduction of additional functional groups

Esterification of the carboxylic acid group would yield derivatives with potentially enhanced lipophilicity and membrane permeability, which could be advantageous for drug development purposes. Similarly, amidation reactions would generate amide derivatives that might exhibit altered biological profiles and improved pharmacokinetic properties.

Reduction of the carboxylic acid function using appropriate reducing agents would yield corresponding alcohols or aldehydes, providing access to a wider range of derivatives for structure-activity relationship studies. N-alkylation or N-acylation reactions would modify the indole nitrogen, potentially influencing the compound's interaction with biological targets.

Oxidation reactions, such as those mentioned for related compounds involving "reagents like chromic acid or potassium permanganate" , could be used to introduce additional functionality to the cyclopentane ring or to achieve aromatization, leading to derivatives with altered electronic properties.

Heterocyclic Chemistry Applications

The heterocyclic nature of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid makes it particularly valuable in heterocyclic chemistry applications. The indole scaffold is considered a privileged structure in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals.

The compound could serve as a versatile building block for constructing more complex heterocyclic systems through various condensation and coupling reactions. Modifications of the indole core, cyclopentane ring, and carboxylic acid functionality could generate diverse libraries of compounds for biological screening and materials science applications.

Biological and Pharmacological Properties

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for optimizing the biological properties of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid and related compounds. Several structural features likely contribute to its potential biological activities:

  • The indole core provides a rigid, planar scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites.

  • The fused cyclopentane ring creates a unique three-dimensional architecture that can influence receptor binding and molecular recognition.

  • The carboxylic acid at position 7 offers hydrogen bonding capabilities and can form salt bridges with positively charged residues in target proteins.

  • The N-H of the indole serves as a hydrogen bond donor, potentially enhancing interactions with biological targets.

Comparison with related compounds reveals how structural modifications might affect biological activity. For example, 4-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid has been investigated for biological activities, with its mechanism of action involving "interaction with specific molecular targets, such as enzymes and receptors" where the "compound's unique structure allows it to fit into active sites of enzymes, inhibiting their activity".

The positioning of the carboxylic acid group at C-7 in our target compound, as opposed to C-1 or C-2 in related compounds, would likely result in different binding modes and potentially different biological activities. This positional isomerism could be exploited to achieve selectivity for specific targets and minimize off-target effects.

Table 3 outlines predicted structure-activity relationships for 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid based on analysis of its structural features and comparison with related compounds.

Table 3. Structure-Activity Relationship Analysis for 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid

Comparative Analysis with Related Compounds

A comparative analysis of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid with structurally related compounds provides valuable insights into its potential properties and activities. The available literature describes several related compounds that share the core tetrahydrocyclopenta[b]indole scaffold but differ in substitution patterns.

One such compound is 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, which has a methyl group at position 7 and a carboxylic acid at position 2 . This positional isomerism would result in different electronic distribution and potentially different biological activities compared to the 7-carboxylic acid derivative.

Another related compound is 4-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid, which has been studied for its biological activities. The positioning of the carboxylic acid at C-1 rather than C-7 would significantly alter the compound's interaction with biological targets and its physicochemical properties.

CompoundKey Structural DifferencesPredicted Impact on Properties
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acidCarboxylic acid at C-7Unique electronic distribution, specific receptor interactions
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acidMethyl at C-7, carboxylic acid at C-2Different hydrogen bonding pattern, increased lipophilicity
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acidMethyl at C-4, carboxylic acid at C-1Altered 3D conformation, different binding profile
1,2,3,4-Tetrahydrocyclopenta[b]indole (unsubstituted)No substituentsLower molecular weight, decreased polarity, fewer interaction sites

These structural differences would likely result in distinct biological activities and physicochemical properties. For instance, the positioning of the carboxylic acid at C-7 might enhance interactions with specific biological targets compared to the 2- or 1-position, while the absence of a methyl group would reduce lipophilicity compared to methylated analogs.

Research Applications and Future Directions

Future Research Opportunities

Several promising areas for future research on 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid can be identified, offering opportunities for advancement in both fundamental understanding and practical applications.

Comprehensive biological evaluation represents a primary opportunity, involving detailed investigation of the compound's potential anti-inflammatory, analgesic, and anticancer activities. Such studies would benefit from comparison with positional isomers to establish structure-activity relationships and optimize biological properties.

Development of efficient and regioselective synthetic routes specifically for 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid would address an important gap in the current literature. These synthetic approaches could potentially utilize modern methodologies such as C-H activation, photoredox catalysis, or enzymatic transformations to achieve high efficiency and selectivity.

Generation of focused compound libraries based on the 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid scaffold would enable systematic exploration of structure-activity relationships. Such libraries could include variations in the substitution pattern of the indole ring, modifications of the cyclopentane fusion, and derivatization of the carboxylic acid functionality.

Detailed mechanistic studies of the compound's interactions with potential biological targets would provide valuable insights for rational drug design. These investigations could involve computational modeling, protein crystallography, and biochemical assays to elucidate binding modes and mechanisms of action.

Exploration of applications beyond medicinal chemistry, such as in materials science or as synthetic building blocks, represents another promising research direction. The unique structure of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid could potentially be exploited in the development of novel materials with specific electronic or optical properties.

Challenges and Considerations

Despite the promising potential of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid, several challenges and considerations must be addressed in future research and development efforts.

ChallengeDescriptionPotential Strategies
Synthetic accessibilityRegioselective synthesis at C-7Development of directed C-H functionalization methods
Water solubilityLimited aqueous solubilityProdrug approaches, salt formation, formulation strategies
Biological selectivityPotential for off-target effectsStructure-based design, targeted delivery systems
Stability considerationsPotential metabolic liabilitiesStructural modifications to enhance metabolic stability
Scale-up feasibilityChallenges in large-scale productionProcess chemistry optimization, flow chemistry approaches
Complete characterizationLimited data on specific compoundSystematic physical, chemical, and biological profiling

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